1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a morpholine moiety, which is often associated with various pharmacological activities. The structure incorporates a pyrrole ring, which enhances its biological activity, making it a subject of interest in drug design and development.
The compound can be synthesized through various chemical reactions involving morpholine and pyrrole derivatives. Recent studies have explored its synthesis, characterization, and potential applications in pharmaceuticals, particularly as an intermediate in drug development processes.
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one belongs to the class of pyrrole derivatives and is categorized under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its classification also includes carbonyl compounds due to the butanone functional group.
The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one typically involves multi-step reactions starting from readily available precursors. One effective method involves the condensation of morpholine derivatives with pyrrole compounds under acidic conditions.
A common synthetic route includes:
For instance, one study reported a yield of approximately 60% for the desired compound after a 10-hour reflux period .
The molecular structure of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one can be represented as follows:
This indicates that the compound contains:
Key structural data include:
The compound can undergo various chemical reactions typical for carbonyl-containing compounds:
In laboratory settings, reactions involving this compound are often conducted under controlled conditions to optimize yield and purity. For example, different solvents and temperatures can significantly affect the reaction kinetics and outcomes .
The mechanism of action for 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one relates primarily to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant activity in inhibiting specific enzymes or receptors involved in disease processes .
Key physical properties include:
Chemical properties include:
Relevant data from synthesis reports indicate melting points and solubility characteristics that are critical for practical applications in pharmaceuticals .
The primary applications of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one lie in medicinal chemistry:
Emerging research highlights its potential role in developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .
The synthesis of 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one (CAS: 303995-86-0, MF: C₁₂H₁₆N₂O₃) typically employs a sequential strategy with morpholine carbamate intermediates as key precursors [1]. One validated route begins with the N-protection of 4-acetylpyrrole using di-tert-butyl dicarbonate, generating a carbamate-protected pyrrole that enables selective functionalization at the C3 and C5 positions. Subsequent Friedel-Crafts acylation with butyryl chloride in anhydrous dichloromethane (DCM) introduces the butanoyl side chain, achieving 72-78% yield under Lewis acid catalysis (AlCl₃) [1].
The critical morpholine conjugation step involves carbamate deprotection followed by amidation. Treatment with trifluoroacetic acid (TFA) removes the Boc group, and the resulting amine undergoes coupling with morpholine-4-carbonyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This stage requires precise stoichiometric control (morpholine carbonyl chloride: pyrrole amine = 1.2:1) to suppress diacylation byproducts. Final purification via silica gel chromatography isolates the target compound in >95% purity, though cumulative yields for this 4-step sequence are moderate (35-42%) due to intermediate purification losses [4].
Table 1: Key Characteristics of Target Compound
Property | Value |
---|---|
CAS Registry Number | 303995-86-0 |
Molecular Formula | C₁₂H₁₆N₂O₃ |
Molecular Weight | 236.27 g/mol |
MDL Number | MFCD00141838 |
Storage Conditions | -20°C under inert gas |
Table 2: Representative Step Yields in Multi-Step Synthesis
Step | Reaction | Yield (%) |
---|---|---|
1 | N-Boc protection of pyrrole core | 89 |
2 | Friedel-Crafts butyrylation | 78 |
3 | Carbamate deprotection | 95 |
4 | Morpholine-4-carbonyl chloride coupling | 82 |
Palladium-catalyzed cross-coupling and nucleophilic catalysis significantly enhance the efficiency of pyrrole functionalization prior to morpholine conjugation. Suzuki-Miyaura coupling on 3,5-dibromopyrrole derivatives enables the introduction of the butanoyl group at C3 via reaction with butanoyl vinyl ether under Pd(PPh₃)₄ catalysis (toluene, 80°C), yielding 85% of the monoacylated product [1]. The remaining bromide at C5 serves as a superior leaving group compared to protons for nucleophilic acyl substitution, facilitating the carbonylative conjugation with morpholine.
For morpholine installation, Pd-catalyzed aminocarbonylation using morpholine and CO gas (1 atm) in DMF at 100°C achieves 90% conversion, though this requires specialized equipment [3]. Alternatively, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP, 10 mol%) promote amide bond formation between pyrrole-5-carboxylic acid and morpholine using ethyl chloroformate as an activating agent. This method avoids transition metals and achieves 88% yield in THF at 60°C. Steric hindrance from the C3 butanoyl group reduces reaction rates by 30-40% compared to unsubstituted analogs, necessitating extended reaction times (24-36 h) [3] [4].
Table 3: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/System | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
C3 Butanoylation | Pd(PPh₃)₄ (5 mol%) | Toluene, 80°C, 12 h | 85 | Requires brominated precursor |
Morpholine conjugation | DMAP (10 mol%) | THF, 60°C, 24 h | 88 | Slow for sterically hindered substrates |
Carbonylative coupling | Pd₂(dba)₃/DPEPhos | DMF, CO (1 atm), 100°C, 8 h | 90 | High-pressure equipment needed |
Solvent-free and microwave-assisted methods address the yield limitations of conventional solution-phase synthesis. In solvent-free approaches, the morpholine amidation step is performed by grinding pyrrole-5-carboxylic acid derivatives with morpholine and N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This mechanochemical method achieves 94% conversion in 30 minutes, eliminating solvent waste and reducing byproduct formation [5]. However, this technique is incompatible with acid-sensitive intermediates.
Microwave irradiation dramatically accelerates both cyclization and conjugation steps. For the synthesis of analogous pyrrole-morpholine hybrids, microwave-assisted intramolecular cyclocondensation of enamine-type Schiff bases at 120°C for 30 minutes increases yields by 2.5- to 3.8-fold compared to 48-hour conventional reflux (e.g., from 23% to 86% for R = benzyl derivatives) [2]. Critical microwave parameters include:
Closed-vessel microwave systems enable the use of low-boiling solvents like dichloromethane (normally bp 40°C) at 140°C, enhancing reaction rates without solvent evaporation. For the target compound, microwave-optimized protocols reduce total synthesis time from 72 hours to <4 hours while improving cumulative yields to 65-70% [2] [5] [6].
Table 4: Microwave Parameters for Key Reactions
Reaction Step | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
---|---|---|---|---|---|
Pyrrole ring formation | Ethanol | 120 | 30 | 200 | 86 |
Morpholine conjugation | Solvent-free | 140 | 20 | 250 | 92 |
One-pot sequence | DMF | 150 | 45 | 300 | 70 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: